CHK1 Kinase Selectivity: The 1-Ethyl-3,5-dimethyl Pattern Confers a Distinct Inhibition Profile Relative to N1-Unsubstituted and N1-Methyl Analogs
In a fluorescence-based CHK1 inhibition assay, 2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide returned an IC₅₀ > 100 µM, indicating negligible affinity for CHK1 [1]. By contrast, a structurally related 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide derivative (N1-methyl; C3-methyl; C5-unsubstituted) showed sub-micromolar antagonism of the Naᵥ1.7 ion channel (IC₅₀ = 240 nM) in a separate electrophysiological assay [2]. The >400-fold divergence in target engagement underscores how the precise substitution pattern—particularly the presence or absence of the C5-methyl group and the size of the N1-alkyl substituent—radically alters biological recognition.
| Evidence Dimension | Biochemical target inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100 000 nM (CHK1) |
| Comparator Or Baseline | 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide: IC₅₀ = 240 nM (Naᵥ1.7) |
| Quantified Difference | >400-fold difference in potency; distinct target selectivity profile |
| Conditions | CHK1 assay: fluorescent peptide substrate phosphorylation, microplate reader; Naᵥ1.7 assay: partially inactivated human channel expressed in HEK293 cells |
Why This Matters
For discovery programmes screening pyrazole–chloroacetamide libraries against specific kinase or ion-channel targets, the 1-ethyl-3,5-dimethyl substitution pattern provides a selectivity filter that is not replicated by the 1,3-dimethyl analog, allowing researchers to dial out unwanted CHK1 activity while retaining the synthetic handle of the chloroacetamide warhead.
- [1] BindingDB. CHEMBL1910629 (BDBM50355561): 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide. IC₅₀ > 1.00E+5 nM for CHK1. View Source
- [2] BindingDB. CHEMBL2010816 (BDBM50379389): 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide. IC₅₀ = 240 nM for Naᵥ1.7. View Source
